molecular formula C11H10ClNO B13966244 3-(1-Cyanopropyl)benzoyl chloride CAS No. 64379-73-3

3-(1-Cyanopropyl)benzoyl chloride

Cat. No.: B13966244
CAS No.: 64379-73-3
M. Wt: 207.65 g/mol
InChI Key: WBLOYRJQZHIFPL-UHFFFAOYSA-N
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Description

3-(1-Cyanopropyl)benzoyl chloride is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzoyl chloride, featuring a cyanopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanopropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with a cyanopropylating agent under controlled conditions. One common method involves the use of benzoic acid and thionyl chloride as starting materials. The reaction is carried out under reflux conditions with a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzoyl chloride derivatives, including this compound, often involves the use of benzotrichloride and benzoic acid in the presence of a Lewis acid catalyst. This method is preferred due to its efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanopropyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines and alcohols under basic or acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Benzoic Acid Derivatives: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 3-(1-Cyanopropyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler derivative without the cyanopropyl group.

    4-Cyanobenzoyl Chloride: Features a cyano group directly attached to the benzene ring.

    3-(1-Cyanopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.

Uniqueness

3-(1-Cyanopropyl)benzoyl chloride is unique due to the presence of both a cyanopropyl group and an acyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

64379-73-3

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-(1-cyanopropyl)benzoyl chloride

InChI

InChI=1S/C11H10ClNO/c1-2-8(7-13)9-4-3-5-10(6-9)11(12)14/h3-6,8H,2H2,1H3

InChI Key

WBLOYRJQZHIFPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CC(=CC=C1)C(=O)Cl

Origin of Product

United States

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